molecular formula C12H18N2O2 B1442426 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester CAS No. 1423716-54-4

6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester

Cat. No. B1442426
M. Wt: 222.28 g/mol
InChI Key: JTFYBRYMPBDWKO-UHFFFAOYSA-N
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Description

6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester (DICE) is an organic compound and a derivative of indazole. It is an important intermediate in the synthesis of several pharmaceuticals and has been used in research as a tool to study biochemical and physiological processes.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : A compound closely related to 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester, specifically 5,7-dimethyl-1,2,4-triazolopyrimidine-2-carboxylic acid ethyl ester, was synthesized from 5-amino-1H-1,2,4-triazole-3-carboxylic acid through cyclization and esterification. The structure was confirmed through elemental analysis, mass spectrometry (MS), and 1H NMR, with a discussion on the fragmentation mechanism of MS spectra (Zhou Xin, 2008).
  • Structural Characterization : Another study synthesized t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters and investigated their 1H, 13C NMR, and IR spectra. The study also examined HMBC, HSQC, COSY, and NOESY spectra, confirming the indazole structure and analyzing the stereochemistry of the six-membered ring (K. Murugavel, S. Amirthaganesan, R. T. Sabapathy Mohan, 2010).

Chemical Properties and Transformations

  • Mechanism of Formation : A reaction between 1H-indazol-3-ol and ethyl chloroacetate produced various esters, including ethyl esters of [(1-carbethoxymethyl-1H-indazol-3-yl)oxy]-acetic acid and others. This study discussed the formation mechanism, particularly the ring enlargement from indazole to tetrahydroquinazoline, and analyzed the I.R. and N.M.R. spectra (M. Bonanomi, G. Palazzo, 1977).
  • Synthesis of Derivatives : Synthesis of derivatives like 4,5,6,7-tetrahydro-3-oxo-2H-indazolecarboxylic acids from diethyl oxocyclohexanedicarboxylates was achieved. The study also explored the dimerization of ethyl tetrahydro-3-oxoindazolecarboxylates in neutral iodine solution to form 2,2′-bis-(ethoxycarbonyl-4,5,6,7-tetrahydro-3-oxiondazolyls) (V. Škarić, L. Stuhne, D. Škarić, V. Turjak-Zebić, 1969).

Applications in Heterocyclic Chemistry

  • Novel Compounds Synthesis : A novel Hsp90 inhibitor, ethyl 1-{4-[(4-hydroxycyclohexyl)carbamoyl]phenyl}-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, was synthesized and characterized by 1H NMR, showing significant inhibition against Hsp90α (Wang Xiao-long, 2011).
  • Heterocyclic Compounds Development : Research on heterocyclic compounds like 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their methyl esters were based on earlier unknown compounds, leading to the synthesis of functional derivatives used for further transformations in heterocyclic chemistry (V. M. Prokopenko, S. Pil'o, A. N. Vasilenko, V. Brovarets, 2010).

properties

IUPAC Name

ethyl 6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-4-16-11(15)10-8-5-6-12(2,3)7-9(8)13-14-10/h4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFYBRYMPBDWKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1CCC(C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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